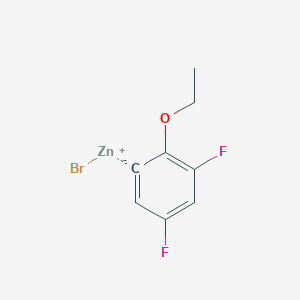
(2-Ethoxy-3,5-difluorophenyl)Zinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ethoxy-3,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of ethoxy and difluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethoxy-3,5-difluorophenyl)zinc bromide typically involves the reaction of 2-ethoxy-3,5-difluorophenyl bromide with zinc powder in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2-ethoxy-3,5-difluorophenyl bromide+Zn→(2-ethoxy-3,5-difluorophenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the reactivity of the final product.
化学反応の分析
Types of Reactions
(2-ethoxy-3,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature to moderate heating, depending on the specific transformation.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted aromatic compounds, depending on the nature of the electrophilic partner.
科学的研究の応用
Chemistry
In organic chemistry, (2-ethoxy-3,5-difluorophenyl)zinc bromide is used to synthesize complex molecules, including pharmaceuticals and agrochemicals. Its ability to form carbon-carbon bonds efficiently makes it a valuable tool in the synthesis of various organic compounds.
Biology and Medicine
While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, it can be used to create intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and materials. Its role in the synthesis of advanced materials, such as polymers and electronic components, is also noteworthy.
作用機序
The mechanism by which (2-ethoxy-3,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic partner.
類似化合物との比較
Similar Compounds
(2-ethoxyphenyl)zinc bromide: Lacks the difluorophenyl groups, resulting in different reactivity and selectivity.
(3,5-difluorophenyl)zinc bromide: Lacks the ethoxy group, which can affect its solubility and reactivity.
(2-methoxy-3,5-difluorophenyl)zinc bromide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different electronic effects.
Uniqueness
The presence of both ethoxy and difluorophenyl groups in (2-ethoxy-3,5-difluorophenyl)zinc bromide makes it unique in terms of its reactivity and selectivity. These functional groups can influence the electronic properties of the compound, making it more suitable for specific types of chemical transformations.
特性
分子式 |
C8H7BrF2OZn |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
bromozinc(1+);1-ethoxy-2,4-difluorobenzene-6-ide |
InChI |
InChI=1S/C8H7F2O.BrH.Zn/c1-2-11-8-4-3-6(9)5-7(8)10;;/h3,5H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
MLLXTMDVQTXLDJ-UHFFFAOYSA-M |
正規SMILES |
CCOC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


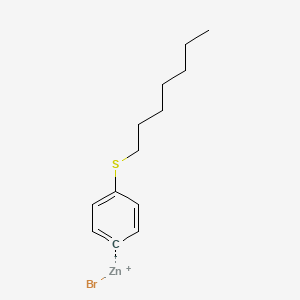
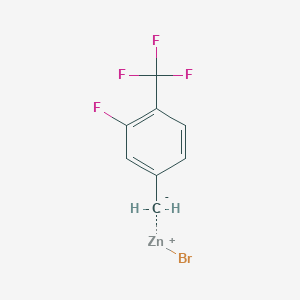
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
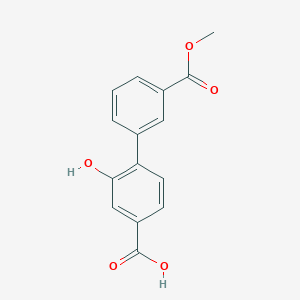

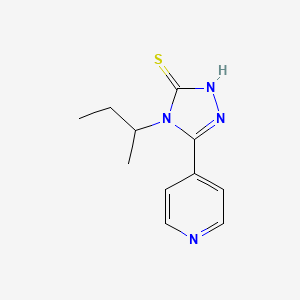
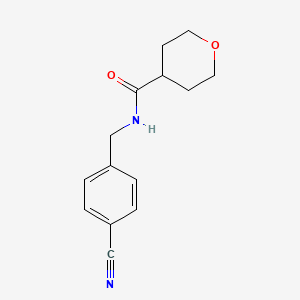

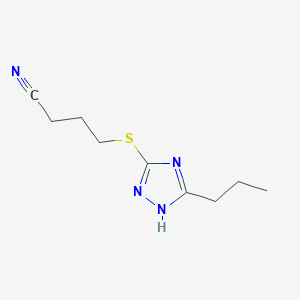
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
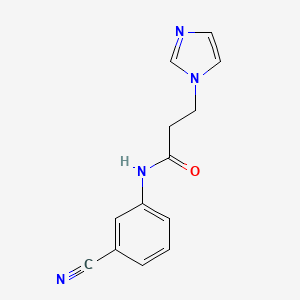
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)

